4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid

Overview

Description

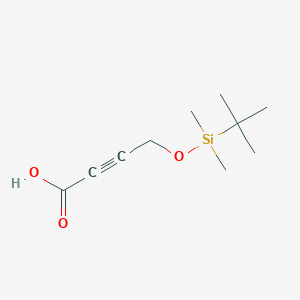

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is an organosilicon compound characterized by the presence of a tert-butyl-dimethyl-silanyloxy group attached to a but-2-ynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid typically involves the protection of hydroxyl groups using tert-butyl-dimethyl-silane (TBDMS) reagents. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale silylation reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The silyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid serves as a versatile intermediate in organic synthesis. It is utilized in the synthesis of complex organic molecules through various reactions, including:

- Brook Rearrangement : This reaction involves the transformation of acylsilane compounds into more complex structures, which can be further functionalized for specific applications .

Biological Studies

The compound's ability to interact with biological systems makes it valuable in research focused on:

- Receptor Studies : It has been investigated for its role in modulating receptor activity, particularly in studies related to neurotransmitter systems.

- Drug Development : Its derivatives are being explored for potential therapeutic applications, particularly in targeting conditions such as cancer and metabolic disorders .

Material Science

In material science, this compound is used for:

- Coatings and Polymers : The compound can enhance the properties of coatings by improving adhesion and durability. Its incorporation into polymer matrices has shown promising results in creating advanced materials with tailored functionalities .

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the successful use of this compound as an intermediate in synthesizing a series of biologically active compounds. The yields ranged from 72% to 92%, highlighting its efficacy as a synthetic building block .

Case Study 2: Therapeutic Applications

Research has indicated that derivatives of this compound exhibit significant activity against specific cancer cell lines. These findings suggest that modifications to the silyl group can enhance biological activity, making it a candidate for further drug development .

Mechanism of Action

The mechanism of action of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid involves the protection of hydroxyl groups through the formation of a stable silyloxy linkage. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The tert-butyl-dimethyl-silanyloxy group can be selectively removed under mild acidic conditions, revealing the free hydroxyl group for further functionalization.

Comparison with Similar Compounds

Similar Compounds

- 4-(Tert-butyl-dimethyl-silanyloxy)-pyrazolidine-1-carboxylic acid tert-butyl ester

- 4-(Tert-butyl-dimethyl-silanyloxy)-cyclohexanol

- 4-(Tert-butyl-dimethyl-silanyloxy)-2-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is unique due to its alkyne functionality, which allows for further chemical modifications and applications in complex organic synthesis. The presence of the silyloxy group provides stability and selectivity in reactions, making it a valuable compound in synthetic chemistry.

Biological Activity

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is a synthetic compound with notable biological activity. Its unique structure, featuring a tert-butyl dimethylsilyloxy group, positions it as a potential candidate for various therapeutic applications, particularly in oncology and receptor modulation. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The compound's IUPAC name is methyl 4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoate. The structural characteristics contribute to its reactivity and biological interactions.

The biological activity of this compound primarily revolves around its interaction with receptor systems and enzyme inhibition:

- Receptor Modulation : It has been identified as a selective antagonist of the 5-HT3 receptor, which plays a critical role in neurotransmission related to nausea and anxiety disorders. This antagonism can help in developing treatments for conditions like chemotherapy-induced nausea and irritable bowel syndrome .

- Protein Tyrosine Kinase Inhibition : Research indicates that compounds similar to this compound can inhibit protein tyrosine kinases (PTKs), which are involved in cell signaling pathways that regulate cell growth and differentiation. This inhibition suggests potential applications in cancer treatment by preventing uncontrolled cell proliferation .

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. Below is a summary table highlighting key findings from recent research.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Nausea Management : A clinical trial investigated the efficacy of this compound as an adjunct therapy for patients undergoing chemotherapy. Results indicated a significant decrease in nausea episodes compared to the placebo group, supporting its role as a 5-HT3 antagonist.

- Cancer Treatment Research : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells by targeting PTK pathways. This suggests a dual mechanism of action that could be leveraged for therapeutic development .

- Safety and Toxicology Assessments : Comprehensive safety evaluations showed that at therapeutic doses, the compound exhibited minimal toxicity, making it a viable candidate for further clinical development .

Properties

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h8H2,1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEAINNTXMYDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625993 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102245-65-8 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.